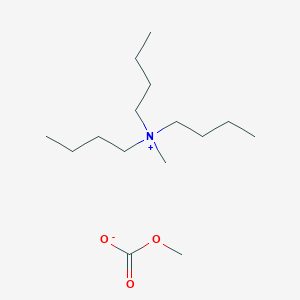
Tributylmethylammonium methyl carbonate
Overview
Description
Tributylmethylammonium methyl carbonate is a quaternary ammonium salt with the chemical formula C15H33NO3. It is commonly used in various chemical applications due to its unique properties as an ionic liquid. This compound is often utilized in the preparation of counter-cation anionic monomers and has significant potential in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tributylmethylammonium methyl carbonate can be synthesized by reacting tributylmethylammonium hydroxide with carbon dioxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under controlled temperature and pressure conditions. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions: Tributylmethylammonium methyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methyl carbonate group with other functional groups.
Decomposition Reactions: Under certain conditions, it can decompose to form tributylmethylammonium hydroxide and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Decomposition Products: The primary decomposition products are tributylmethylammonium hydroxide and carbon dioxide.
Scientific Research Applications
Tributylmethylammonium methyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.
Biology: It is used in the preparation of biological buffers and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of tributylmethylammonium methyl carbonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its quaternary ammonium structure allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways .
Comparison with Similar Compounds
- Tetraethylammonium bicarbonate
- Choline bicarbonate
- Tetrabutylammonium acetate
- Tetrabutylammonium hydroxide
Comparison: Tributylmethylammonium methyl carbonate is unique due to its specific combination of a quaternary ammonium cation and a methyl carbonate anion. This combination imparts distinct properties such as high thermal stability, low volatility, and excellent solubility in various solvents. Compared to similar compounds, it offers better performance in specific applications such as ionic liquid synthesis and polymer production .
Properties
IUPAC Name |
methyl carbonate;tributyl(methyl)azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWSMHMGQLTZGI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.COC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584832 | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274257-37-3 | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, methyl carbonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274257-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3120820.png)
![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)

![1-[5-(2-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3120837.png)



